

Hydro-UCB35625 in head-to-head studies with other anti-inflammatory agents

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Compound of Interest

Compound Name: **Hydro-UCB35625**

Cat. No.: **B10796804**

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Comparative Guide: UCB35625 in the Landscape of Anti-Inflammatory Agents

A Note on Nomenclature: The compound of interest, referred to as "**Hydro-UCB35625**" in the initial query, is identified in scientific literature as UCB35625, also known by its trans-isomer designation, J113863. This guide will proceed using the correct nomenclature.

Introduction

UCB35625 is a small molecule, potent, and selective dual antagonist of the chemokine receptors CCR1 and CCR3.^{[1][2][3][4][5]} These receptors are key players in the inflammatory cascade, primarily involved in the recruitment of leukocytes, such as eosinophils and monocytes, to sites of inflammation. By blocking these receptors, UCB35625 inhibits the downstream signaling pathways that lead to cell migration and activation, positioning it as a potential therapeutic agent for eosinophil-mediated inflammatory disorders like asthma.^{[2][5]}

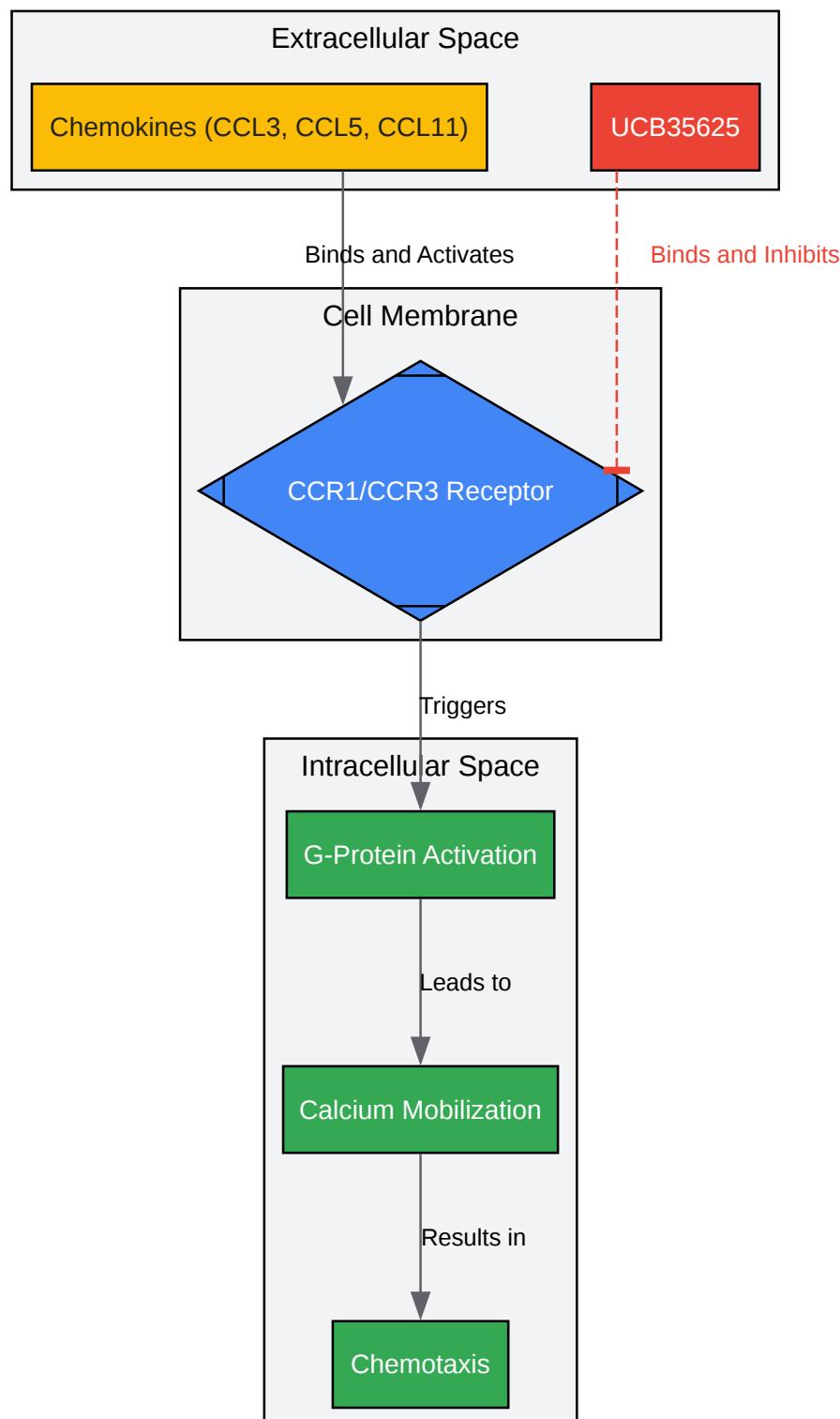
This guide provides a summary of the available preclinical data on UCB35625 and outlines the methodologies for key experiments in the field. It is important to note that while data on the *in-vitro* activity of UCB35625 is available, publicly accessible head-to-head studies directly comparing its performance against other anti-inflammatory agents are lacking.

Mechanism of Action: Dual Antagonism of CCR1 and CCR3

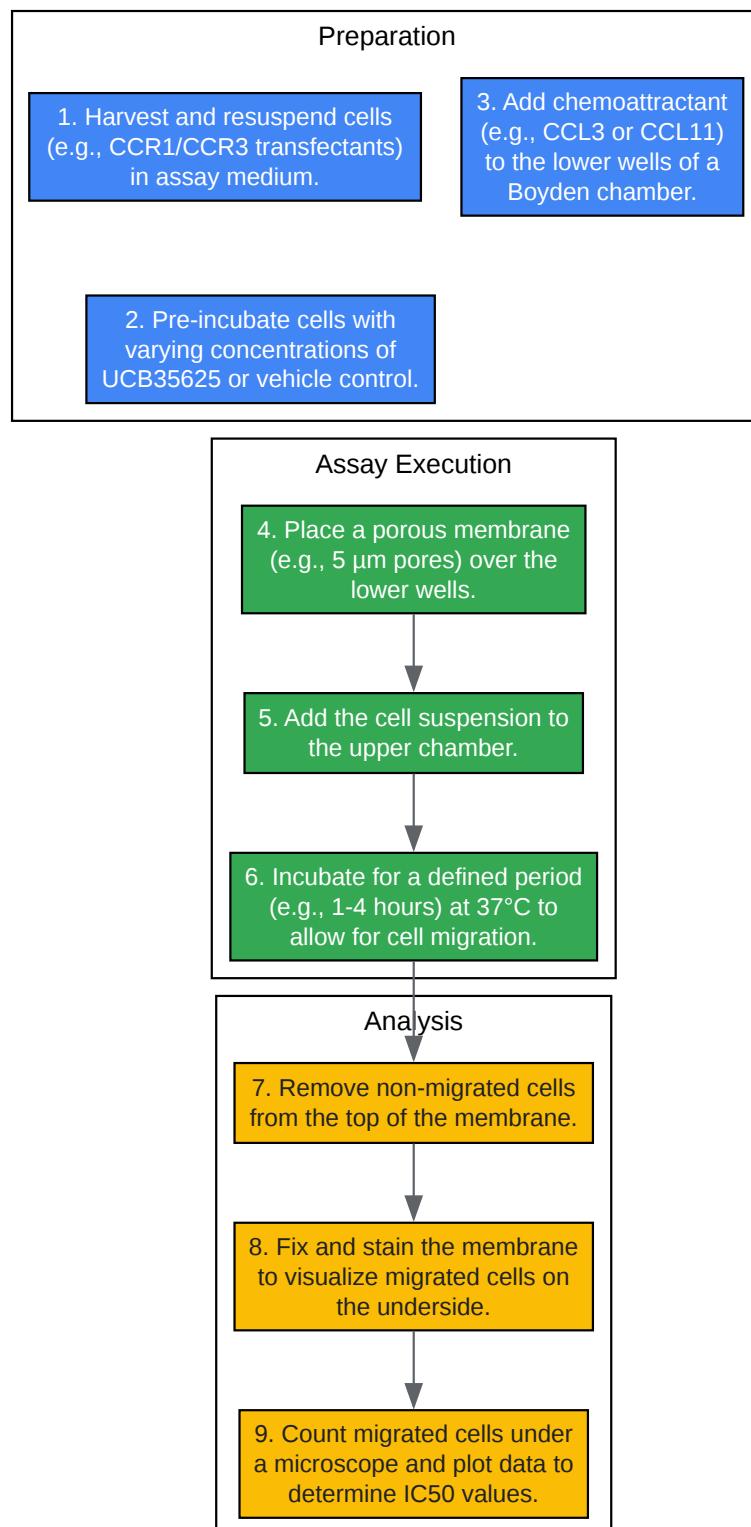
Chemokines, upon binding to their cognate G protein-coupled receptors (GPCRs) like CCR1 and CCR3, trigger a conformational change in the receptor. This activates intracellular signaling cascades, including the mobilization of intracellular calcium and the activation of pathways leading to cellular chemotaxis (directed cell movement).

UCB35625 acts as a non-competitive antagonist.^[2] It is believed to interact with the transmembrane helices of CCR1 and CCR3, stabilizing the receptors in an inactive conformation. This prevents the conformational changes necessary for intracellular signaling, even when the natural chemokine ligands are present.^[2] Consequently, downstream events like calcium mobilization and, ultimately, leukocyte migration to inflammatory sites are inhibited.

Simplified Signaling Pathway of CCR1/CCR3 and Inhibition by UCB35625



Workflow for Chemotaxis Assay

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